Cas no 67430-45-9 (Warfarin sodium clathrate)

Warfarin sodium clathrate 化学的及び物理的性質
名前と識別子
-
- Warfarin Sodium Clatharate
- Warfarin sodium
- Sodium warfarin
- Marevan
- Jantoven
- Athrombin
- Sodium coumadin
- Orfarin
- Dicusat
- Aldocumar
- Tintorane
- Coumadine
- Warfilone
- Warcoumin
- Varfine
- Marevam
- Simarc
- UniWarfin
- Coumadin sodium
- Ratsul soluble
- Coumadan Sodico
- Coumafene sodium
- Warfarin sodium salt
- Waran
- Warfarin, sodium salt
- Zoocoumarin sodium salt
- (+-)-Warfarin sodium
- Warfarin sodium [USP]
- EPA Pesticide Chemical Code 086003
- 3-(alpha-Acetonylbenzyl)-4-hydroxycoumarin sodium salt
- Warfarin sodium clathrate
-
- インチ: 1S/C19H16O4.Na/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;/q;+1/p-1
- InChIKey: KYITYFHKDODNCQ-UHFFFAOYSA-M
- ほほえんだ: [Na+].O1C2=C([H])C([H])=C([H])C([H])=C2C(=C(C1=O)C([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C(C([H])([H])[H])=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 508
- トポロジー分子極性表面積: 66.4
Warfarin sodium clathrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | W217720-10g |
Warfarin sodium clathrate |
67430-45-9 | 10g |
$ 95.00 | 2022-06-02 | ||
TRC | W217720-5g |
Warfarin sodium clathrate |
67430-45-9 | 5g |
$ 55.00 | 2022-06-02 |
Warfarin sodium clathrate 関連文献
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
Warfarin sodium clathrateに関する追加情報
Comprehensive Overview of Warfarin Sodium Clathrate (CAS No. 67430-45-9): Properties, Applications, and Modern Research Insights
Warfarin sodium clathrate (CAS No. 67430-45-9) is a well-known anticoagulant compound with a unique crystalline structure. As a clathrate, it forms an inclusion complex where the warfarin sodium molecules are trapped within a host lattice, enhancing stability and bioavailability. This property makes it a critical ingredient in pharmaceutical formulations, particularly for managing thromboembolic disorders. The compound's mechanism of action involves inhibiting vitamin K epoxide reductase, thereby interfering with the synthesis of clotting factors.
In recent years, warfarin sodium clathrate has garnered attention due to its role in precision medicine. With the rise of personalized healthcare, researchers are exploring genetic polymorphisms (e.g., CYP2C9 and VKORC1 variants) that influence patient response to warfarin therapy. This aligns with trending searches like "warfarin dosing algorithms" and "pharmacogenomics in anticoagulation," reflecting growing interest in tailored treatments. Additionally, the compound's stability in clathrate form has spurred investigations into novel drug delivery systems, such as nanoparticles and biodegradable polymers.
The pharmaceutical industry prioritizes warfarin sodium clathrate for its predictable pharmacokinetics and cost-effectiveness compared to newer anticoagulants. However, challenges like narrow therapeutic index and food-drug interactions (e.g., vitamin K-rich diets) remain hot topics. Searches for "warfarin diet restrictions" and "INR monitoring tips" highlight patient concerns, emphasizing the need for clear educational resources. Innovations in point-of-care testing devices and mobile health apps further integrate warfarin management into digital health trends.
From a chemical perspective, the clathrate structure of CAS No. 67430-45-9 offers advantages in solubility and shelf-life. Analytical techniques like X-ray diffraction and DSC (Differential Scanning Calorimetry) are routinely employed to characterize its crystalline properties. Such studies support quality control in manufacturing, addressing queries like "warfarin sodium purity standards" and "excipient compatibility." Regulatory agencies, including the FDA and EMA, mandate stringent specifications for warfarin sodium clathrate-based products, ensuring safety and efficacy.
Environmental and sustainability considerations also shape discussions around warfarin sodium clathrate. Green chemistry initiatives explore solvent-free synthesis methods, while wastewater treatment studies focus on minimizing pharmaceutical residues. These efforts resonate with eco-conscious consumers searching for "sustainable anticoagulants" or "green pharmacy practices." Furthermore, comparative studies between warfarin and direct oral anticoagulants (DOACs) dominate clinical debates, often centering on cost, monitoring requirements, and bleeding risks.
In conclusion, warfarin sodium clathrate (CAS No. 67430-45-9) remains a cornerstone of anticoagulant therapy, bridging traditional medicine and modern innovations. Its clathrate form exemplifies how structural modifications can optimize drug performance, while ongoing research addresses patient-centric challenges. As healthcare evolves toward precision and sustainability, this compound continues to inspire scientific inquiry and practical solutions.
67430-45-9 (Warfarin sodium clathrate) 関連製品
- 625376-78-5(6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile)
- 21523-62-6(Ethyl 2,3-dimethyl-1H-indole-5-carboxylate)
- 2229335-86-6(tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate)
- 581-72-6(Naphthalene, 2-(bromomethyl)-6-fluoro-)
- 923164-01-6(2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide)
- 1805331-47-8(4-Amino-6-(difluoromethyl)-2-iodo-3-methylpyridine)
- 898783-15-8(2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone)
- 1806839-54-2(3-Amino-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetic acid)
- 2137995-17-4(5-Bromo-2-cyclobutyl-3-hydrazinylquinoline)
- 2319835-43-1(methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate)




